molecular formula C17H23N3O3 B6843029 N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide

N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B6843029
M. Wt: 317.4 g/mol
InChI Key: QMJSMAOTOIDZPU-HOTGVXAUSA-N
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Description

N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group and a pyrrolidine ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-22-12-15-7-16(23-2)10-20(15)11-17(21)19-9-14-5-3-13(8-18)4-6-14/h3-6,15-16H,7,9-12H2,1-2H3,(H,19,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJSMAOTOIDZPU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CC(=O)NCC2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@@H](CN1CC(=O)NCC2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanophenyl group: This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated benzene derivative.

    Construction of the pyrrolidine ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Introduction of the methoxy and methoxymethyl groups: These groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the cyanophenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound may serve as a probe for studying biological processes, especially those involving the pyrrolidine ring.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-cyanophenyl)methyl]-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

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